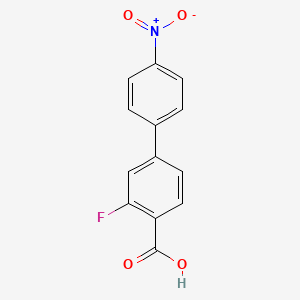

2-Fluoro-4-(4-nitrophenyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-(4-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZCAUZHVJLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718370 | |

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-47-8 | |

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(4-nitrophenyl)benzoic acid (CAS 1352318-47-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-(4-nitrophenyl)benzoic acid, a specialized organic compound with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond simple data recitation to explain the underlying chemical principles, offering field-proven insights into its synthesis, characterization, and application.

Core Molecular Identity and Physicochemical Profile

2-Fluoro-4-(4-nitrophenyl)benzoic acid is a biphenyl derivative characterized by a carboxylic acid, a fluorine atom, and a nitro group. These functionalities impart a unique electronic and steric profile, making it a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1352318-47-8 | - |

| Molecular Formula | C₁₃H₈FNO₄ | PubChem[1] |

| Molecular Weight | 261.21 g/mol | PubChem[1] |

| Appearance | Predicted: White to pale yellow solid | Inferred from related compounds |

| Melting Point | Not experimentally determined; likely >200 °C | Inferred from similar biphenyl carboxylic acids[2] |

| Solubility | Predicted: Soluble in polar organic solvents (DMF, DMSO, THF), sparingly soluble in alcohols, and poorly soluble in non-polar solvents and water. | Based on functional group analysis[3] |

| pKa | Predicted: ~3-4 | Estimated based on benzoic acid and electronic effects of substituents |

The presence of the electron-withdrawing fluorine and nitro groups increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The biphenyl core provides a rigid scaffold, while the nitro group offers a site for further chemical modification, such as reduction to an amine.

Strategic Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable approach to synthesize 2-Fluoro-4-(4-nitrophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile platform for the formation of C-C bonds between aryl halides and boronic acids.[4][5]

The proposed synthetic strategy involves the palladium-catalyzed coupling of a 2-fluoro-4-halobenzoic acid derivative with 4-nitrophenylboronic acid. 4-Bromo-2-fluorobenzoic acid is a commercially available and suitable starting material for this purpose.

Caption: Proposed workflow for the synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established Suzuki-Miyaura coupling methodologies.[4][6]

Materials:

-

4-Bromo-2-fluorobenzoic acid (1.0 equiv)

-

4-Nitrophenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Toluene and Water (4:1 v/v)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 equiv), 4-nitrophenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Solvent Addition: Add the toluene/water solvent mixture.

-

Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and acidify with 1M HCl until the aqueous layer is pH 1-2. This protonates the carboxylic acid, making it soluble in the organic layer.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Structural Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic region (7.0-8.5 ppm) will show complex splitting patterns due to the two substituted benzene rings. The proton ortho to the fluorine will exhibit coupling to ¹⁹F. The protons on the nitrophenyl ring will appear as two distinct doublets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Approximately 12 distinct aromatic carbon signals are expected. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings. The carbonyl carbon of the carboxylic acid will appear around 165-175 ppm. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons. |

| IR Spectroscopy | Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1350 cm⁻¹).[7] |

| Mass Spectrometry (ESI-) | The [M-H]⁻ ion should be observed at m/z ≈ 260.04. |

Applications in Research and Development

The structural motifs within 2-Fluoro-4-(4-nitrophenyl)benzoic acid make it a highly attractive scaffold in drug discovery and materials science.

-

Medicinal Chemistry: Biphenyl carboxylic acids are a privileged structure in medicinal chemistry, found in numerous approved drugs.[8] The carboxylic acid group can act as a key binding element to biological targets, while the biphenyl scaffold allows for precise positioning of other functional groups.[9][10]

-

Kinase Inhibitors: The 2-fluoro-4-substituted phenyl moiety is a common feature in kinase inhibitors, where the fluorine atom can enhance binding affinity and improve metabolic stability.[11]

-

Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres to modulate physicochemical properties and improve pharmacokinetic profiles.[9][12]

-

-

Organic Synthesis Intermediate: The nitro group can be readily reduced to an amine, providing a handle for further derivatization to form amides, ureas, or heterocyclic systems. This makes the compound a versatile intermediate for constructing more complex molecules.[3][13]

Caption: Potential application pathways for the title compound.

Safety and Handling

As a professional researcher, adherence to strict safety protocols is paramount. This compound should be handled with care, considering the hazards associated with its functional groups.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and contact with skin and eyes.

-

Specific Hazards:

-

Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. They may also be flammable or explosive under certain conditions.

-

Fluoroaromatic Compounds: Organofluorine compounds can have unique toxicological profiles. Upon combustion, they may produce hazardous hydrogen fluoride gas.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials.[15] Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16]

Conclusion

2-Fluoro-4-(4-nitrophenyl)benzoic acid is a strategically designed molecule with considerable potential for advanced applications in research and development. While specific experimental data for this compound is not widely published, its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura coupling. Its unique combination of a biphenyl core, a carboxylic acid, a fluorine atom, and a nitro group makes it a valuable and versatile building block for the synthesis of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

- Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. (n.d.). Retrieved January 16, 2026, from a generic chemical supplier's technical article.

-

Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

- Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

-

2-Biphenylcarboxylic acid. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

2-Fluorobenzoic acid, 4-nitrophenyl ester. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2010). Google Patents.

-

Supramolecular palladium(II) catalyst for Suzuki-Miyaura coupling reaction in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

- Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid. (1960). Google Patents.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022, January 3). Bentham Science. Retrieved January 16, 2026, from [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2025, September 1). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Application to carboxylic acid-containing drugs and natural products. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

- 1. 2-Fluorobenzoic acid, 4-nitrophenyl ester | C13H8FNO4 | CID 532446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [chemicalbook.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. innospk.com [innospk.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

Synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic Acid: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 2-Fluoro-4-(4-nitrophenyl)benzoic acid, a key building block in medicinal chemistry and materials science. The synthesis is centered around a pivotal Suzuki-Miyaura cross-coupling reaction. This document elucidates the strategic considerations for the synthesis of the requisite precursors, 4-bromo-2-fluorobenzoic acid and 4-nitrophenylboronic acid, and provides detailed, field-proven experimental protocols. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and self-validating system design for each protocol, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 2-Fluoro-4-(4-nitrophenyl)benzoic Acid

2-Fluoro-4-(4-nitrophenyl)benzoic acid is a highly functionalized biaryl scaffold of significant interest in contemporary drug discovery and the development of advanced materials. The presence of the fluorine atom, the nitro group, and the carboxylic acid moiety imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of complex molecular architectures. Notably, this compound serves as a precursor for various pharmacologically active agents, including kinase inhibitors.[1] The strategic placement of these functional groups allows for selective modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules.

The synthetic approach detailed herein is designed to be both efficient and scalable, employing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is renowned for its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it an ideal choice for the synthesis of this intricate molecule.[2][3]

Overall Synthetic Strategy

The synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid is achieved through a convergent strategy, culminating in a Suzuki-Miyaura cross-coupling reaction. The overall workflow is depicted below:

Synthesis of Precursors

The success of the final coupling reaction is contingent upon the purity and availability of the starting materials. The following sections detail the synthesis of the two key precursors.

Synthesis of 4-Bromo-2-fluorobenzoic Acid

4-Bromo-2-fluorobenzoic acid serves as the aryl halide partner in the Suzuki coupling.[4][5] It can be reliably synthesized via the oxidation of the corresponding toluene derivative.[6][7]

-

Reaction Setup: To a solution of pyridine and water (1:1, 200 mL), add 20.0 g (0.10 mol) of 1-bromo-2-fluoro-4-methylbenzene at 90°C.[7]

-

Oxidant Addition: Slowly add potassium permanganate (66.0 g, 0.42 mol) in portions to the heated mixture. Maintain vigorous stirring.[7]

-

Reaction Monitoring: Stir the reaction mixture at 90°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Wash the filter cake with 3N sodium hydroxide (500 mL) and water (400 mL).[7]

-

Acidification: Remove the organic solvent from the filtrate under reduced pressure. Acidify the aqueous residue with 6N hydrochloric acid to a pH of 2. A white precipitate will form.[7]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and dry to yield 4-Bromo-2-fluorobenzoic acid as a white solid. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

| Parameter | Value | Reference |

| Starting Material | 1-bromo-2-fluoro-4-methylbenzene | [7] |

| Oxidizing Agent | Potassium Permanganate | [7] |

| Solvent | Pyridine/Water (1:1) | [7] |

| Reaction Temperature | 90°C | [7] |

| Typical Yield | 73% | [7] |

Synthesis of 4-Nitrophenylboronic Acid

4-Nitrophenylboronic acid is the organoboron component for the cross-coupling reaction.[8][9] A common and effective method for its synthesis involves the diazotization of 4-nitroaniline followed by a borylation reaction.[10][11]

-

Diazotization: In a flask, dissolve 4-nitroaniline (0.5 mmol) in a mixture of methanol (1.0 mL) and hydrochloric acid (0.5 mL, 1.5 mmol).[10] Cool the mixture to 0-5°C in an ice bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (35 mg in 0.25 mL of water) to the cooled aniline solution. Stir the mixture at 0-5°C for 30 minutes to form the diazonium salt.[10][11]

-

Borylation: In a separate flask, prepare a solution for the subsequent borylation step as per established literature procedures.

-

Reaction Quenching and Workup: After the reaction is complete, quench the reaction by the slow addition of methanol (7 mL) at 0°C.[10] After stirring for 1 hour, remove the volatile components under reduced pressure.

-

Extraction: Dissolve the resulting solid in a mixture of 1N HCl and methanol (7:3). Add ethyl acetate (100 mL) and wash the organic phase with 1N HCl (30 mL) and brine (3 x 30 mL).[10]

-

Isolation: Concentrate the organic phases under reduced pressure to yield a solid. Recrystallize the crude product from water to obtain pure 4-nitrophenylboronic acid.[10]

| Parameter | Value | Reference |

| Starting Material | 4-Nitroaniline | [10] |

| Diazotizing Agent | Sodium Nitrite, HCl | [10][11] |

| Boron Source | Varies by specific protocol | |

| Solvent | Methanol, Water | [10] |

| Reaction Temperature | 0-5°C | [10] |

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthetic guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorobenzoic acid and 4-nitrophenylboronic acid. The catalytic cycle for this reaction is a well-established mechanism in organometallic chemistry.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point and can be optimized based on available laboratory equipment and specific reagent purity.

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-2-fluorobenzoic acid (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[13]

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).[13]

-

Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).[13]

-

Reaction Conditions: Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere for 12-24 hours.[13] Monitor the reaction's progress by TLC or LC-MS.

-

Aqueous Workup: Upon completion, cool the reaction to room temperature and dilute with water (10 mL).[13]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-Fluoro-4-(4-nitrophenyl)benzoic acid.[13] Alternatively, recrystallization can be employed for purification.[14]

| Parameter | Value/Reagent | Rationale/Reference |

| Aryl Halide | 4-Bromo-2-fluorobenzoic Acid | Key precursor[15] |

| Organoboron Reagent | 4-Nitrophenylboronic Acid | Key precursor[16] |

| Palladium Catalyst | Pd(PPh₃)₄ | Commonly used, effective catalyst[13][17] |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation[2] |

| Solvent System | Toluene/Water | Biphasic system, common for Suzuki couplings[13] |

| Reaction Temperature | 90°C | Promotes reaction rate[13] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation |

For researchers with access to microwave reactors, a microwave-assisted protocol can significantly reduce reaction times.[12][18]

Purification and Characterization

The final purity of 2-Fluoro-4-(4-nitrophenyl)benzoic acid is critical for its subsequent applications.

Purification Strategies

-

Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is crucial and should be determined empirically.[14]

-

Column Chromatography: For the removal of closely related impurities or unreacted starting materials, silica gel column chromatography is recommended.[14]

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.[14]

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests high purity.[14]

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identification of any impurities.[14]

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway to 2-Fluoro-4-(4-nitrophenyl)benzoic acid, a valuable intermediate in chemical research and development. By leveraging a strategic Suzuki-Miyaura cross-coupling reaction and providing detailed, validated protocols for the synthesis of the necessary precursors, this document serves as a practical resource for scientists in the field. The emphasis on the rationale behind experimental choices and the inclusion of comprehensive purification and characterization strategies are intended to empower researchers to achieve high yields and purity in their synthetic endeavors.

References

- Benchchem. (n.d.). Synthesis routes of 4-Nitrophenylboronic acid.

- ChemicalBook. (n.d.). 4-Nitrophenylboronic acid synthesis.

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- (n.d.). Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications.

- Benchchem. (n.d.). 2-Fluoro-4-nitrobenzoic acid | 403-24-7.

- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis.

- ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4).

- ChemicalBook. (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis.

- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?

- (n.d.). 4-nitrophenylboronic acid - 24067-17-2 - Structure, Synthesis, Properties.

- (n.d.). 4-Bromo-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Fine Chemicals.

- Sigma-Aldrich. (n.d.). 4-Nitrophenylboronic acid >= 95.0 24067-17-2.

- Google Patents. (n.d.). DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.

- ChemScene. (n.d.). 112704-79-7 | 2-Fluoro-4-bromobenzoic acid.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzoic acid 97 112704-79-7.

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid?

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction | PDF | Organic Synthesis | Chemistry.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-(4-Nitrophenyl)benzoic Acid.

- (n.d.). Microwave Chemistry: Fluorous Suzuki-Type Coupling, Dienophil Scavengers, Imidazole Synthesis, Cyclic Thioureas.

- Benchchem. (n.d.). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid.

-

(n.d.). . Retrieved from

- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling) - PMC.

- ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.

- PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.

- Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-溴-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 4-nitrophenylboronic acid - 24067-17-2 - Structure, Synthesis, Properties [organoborons.com]

- 9. 4-ニトロフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemscene.com [chemscene.com]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Microwave Chemistry: Fluorous Suzuki-Type Coupling, Dienophil Scavengers, Imidazole Synthesis, Cyclic Thioureas [organic-chemistry.org]

"physicochemical properties of 2-Fluoro-4-(4-nitrophenyl)benzoic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(4-nitrophenyl)benzoic acid

Abstract

2-Fluoro-4-(4-nitrophenyl)benzoic acid (CAS No. 1352318-47-8) is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement—featuring a rigid biphenyl core, an acidic carboxyl group, and potent electron-withdrawing fluoro and nitro substituents—imparts a distinct physicochemical profile crucial for its application as a synthetic building block. This guide provides a comprehensive analysis of these properties. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines theoretical predictions derived from structural-property relationships with established, authoritative protocols for empirical determination. It is designed to serve as a vital resource for researchers, medicinal chemists, and process development scientists, offering both predictive insights and practical methodologies for characterization.

Molecular Structure and Electronic Profile

The foundation of a molecule's physicochemical behavior lies in its structure. 2-Fluoro-4-(4-nitrophenyl)benzoic acid is a complex aromatic system where each functional group contributes significantly to its overall electronic and steric character.

-

Biphenyl Core: The two phenyl rings linked by a sigma bond form a sterically demanding and hydrophobic backbone. This core structure leads to a high degree of molecular rigidity and is a primary contributor to a high melting point and low aqueous solubility.

-

Carboxylic Acid Group (-COOH): Positioned on one of the phenyl rings, this group is the molecule's primary center of acidity and a potent hydrogen bond donor and acceptor. It is responsible for the molecule's pH-dependent solubility and its ability to form salts.

-

Fluorine Substituent (-F): Located at the ortho-position relative to the carboxylic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect is critical in enhancing the acidity of the carboxyl group by stabilizing the resulting carboxylate anion.

-

Nitrophenyl Group (-C₆H₄NO₂): The para-nitrophenyl substituent is a powerful electron-withdrawing group due to both inductive (-I) and resonance (-M) effects. This deactivates the aromatic ring to which it is attached and further increases the acidity of the remote carboxylic acid.

These features combine to create a molecule with high polarity, significant hydrophobicity, and pronounced acidity compared to simpler benzoic acids.

"2-Fluoro-4-(4-nitrophenyl)benzoic acid molecular structure"

An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-4-(4-nitrophenyl)benzoic Acid

Introduction

2-Fluoro-4-(4-nitrophenyl)benzoic acid is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture combines several key functional groups: a carboxylic acid, a fluorine atom, a nitro group, and a biphenyl scaffold. This unique combination imparts a distinct set of electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules. The fluorine atom can enhance metabolic stability and binding affinity, the nitro group is a versatile synthetic handle and an electron-withdrawing moiety, and the biphenyl core is a privileged structure in many biologically active compounds.[1][2][3]

This guide provides a comprehensive technical overview of the molecular structure of 2-Fluoro-4-(4-nitrophenyl)benzoic acid. It details a robust synthetic methodology, explores the techniques for its structural elucidation, and discusses its physicochemical properties and potential applications. The content is designed for professionals in drug development and chemical research, offering field-proven insights into the causality behind experimental choices and analytical interpretation.

Synthesis via Palladium-Catalyzed Cross-Coupling

The most logical and efficient method for constructing the C-C bond between the two phenyl rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[4][5]

The proposed synthesis involves the coupling of a 4-halobenzoic acid derivative with a 4-nitrophenylboronic acid. The electron-withdrawing nitro group on the boronic acid and the fluorine on the halo-benzoic acid are well-tolerated by the palladium catalyst.

Mechanistic Rationale

The choice of a palladium catalyst, specifically one with phosphine ligands like Pd(PPh₃)₄, is critical for facilitating the catalytic cycle.[5][6] The base (e.g., Na₂CO₃ or K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the key transmetalation step.[4] A mixed solvent system, often involving an organic solvent like toluene and an aqueous phase for the base, ensures that all reactants are sufficiently soluble to participate in the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis. Optimization may be required depending on the scale and purity requirements.

-

Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-4-bromobenzoic acid (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq).

-

Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) and sodium carbonate (Na₂CO₃, 3.0 eq).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (volume appropriate for the reaction scale, e.g., 40 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the mixture to pH ~2 with 2M HCl. This will precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Molecular Structure and Spectroscopic Characterization

The definitive confirmation of the molecular structure of 2-Fluoro-4-(4-nitrophenyl)benzoic acid requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.

-

¹H NMR: The proton NMR spectrum will show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the benzoic acid ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom (H-F coupling). The protons on the nitrophenyl ring will appear as a characteristic AA'BB' system, with two doublets. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR will show 12 distinct signals for the aromatic carbons (as C4 and C1' are quaternary and may have different shifts) and one for the carboxyl carbon (>165 ppm). The carbon directly attached to the fluorine atom (C2) will appear as a doublet with a large C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller C-F couplings.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

| Predicted Spectroscopic Data | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (7.5-8.5 ppm), Carboxylic acid proton (>10 ppm, broad s) |

| ¹³C NMR | Carboxyl C (~166 ppm), Aromatic C (115-165 ppm), C-F couplings visible |

| IR Spectroscopy (cm⁻¹) | O-H stretch (2500-3300, broad), C=O stretch (~1700), N-O stretch (1520, 1350), C-F stretch (~1250) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 261 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer.[7]

-

C=O Stretch: A strong, sharp absorption peak around 1700-1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[7]

-

N-O Stretches: Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1345-1360 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mode, 2-Fluoro-4-(4-nitrophenyl)benzoic acid is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 261, corresponding to its molecular weight. Key fragmentation peaks would likely correspond to the loss of -OH (m/z 244) and -COOH (m/z 216).

Solid-State Structure and Physicochemical Properties

While a crystal structure for this specific molecule is not publicly available, insights can be drawn from related compounds.[8][9]

-

Hydrogen Bonding: In the solid state, benzoic acid derivatives typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups.[8] This dimerization significantly influences the melting point and solubility.

-

Molecular Planarity: Steric hindrance between the fluorine atom at the 2-position and the carboxylic acid group may cause the -COOH group to twist out of the plane of the benzene ring. Similarly, the dihedral angle between the two aromatic rings will be non-zero to minimize steric clash.[8][9]

-

Solubility: The compound is expected to be poorly soluble in water but soluble in polar organic solvents like DMSO, DMF, and hot ethanol, which is typical for aromatic carboxylic acids.[3]

Applications in Research and Development

This molecule is not just a chemical curiosity but a highly valuable intermediate.[1] Its trifunctional nature allows for selective chemical modifications at the carboxylic acid, the nitro group, or the aromatic rings.

-

Pharmaceutical Development: The nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic rings, a common strategy in drug discovery.[3][10] This scaffold could serve as a starting point for developing inhibitors of kinases or other enzymes implicated in diseases like cancer.[10]

-

Agrochemicals: Similar fluorinated and nitrated aromatic structures are used in the synthesis of herbicides and fungicides.[2]

-

Materials Science: Biphenyl derivatives are often explored for applications in specialty polymers and organic electronics, where their rigid structure and tunable electronic properties are advantageous.[2]

References

- Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications.

- Chem-Impex. (n.d.). 2-Fluoro-4-nitrobenzoic acid.

- BenchChem. (n.d.). 2-Fluoro-4-nitrobenzoic acid | 403-24-7.

- PubChem. (n.d.). 2-Fluorobenzoic acid, 4-nitrophenyl ester.

- Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid?.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

- Diehl, G. L., III, Je, L., & Tanski, J. M. (2021). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1079–1085.

- Diehl, G. L., III, Je, L., & Tanski, J. M. (2021). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

Navigating the Solubility Landscape of 2-Fluoro-4-(4-nitrophenyl)benzoic Acid: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of the novel compound 2-Fluoro-4-(4-nitrophenyl)benzoic acid. In the absence of extensive published experimental data for this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a strategic approach that combines theoretical prediction with robust experimental determination to effectively characterize the solubility of this and other new chemical entities. The guide delves into the application of predictive models such as Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method, and provides a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity from a promising lead compound to a marketed drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter. Poor solubility can lead to significant hurdles, including difficulties in purification, low bioavailability, and unpredictable in vitro and in vivo results.[1] Consequently, a thorough understanding and characterization of an API's solubility in various solvent systems is not merely a data-gathering exercise; it is a critical, proactive step in risk mitigation and a foundational element of rational drug design and formulation.

This guide focuses on 2-Fluoro-4-(4-nitrophenyl)benzoic acid, a molecule of interest in medicinal chemistry. Given its novelty, publicly available experimental solubility data is scarce. Therefore, this document is structured to empower the research and development scientist with the necessary tools—both theoretical and practical—to independently and accurately assess its solubility profile. We will first explore the molecular structure and its implications for solubility, then transition to predictive theoretical models, and finally, present a detailed protocol for experimental validation.

Physicochemical Characterization of 2-Fluoro-4-(4-nitrophenyl)benzoic Acid

A molecule's structure dictates its physical and chemical properties, including its solubility. 2-Fluoro-4-(4-nitrophenyl)benzoic acid (CAS No. 1352318-47-8) possesses a unique combination of functional groups that create a complex interplay of polarity, hydrogen bonding potential, and molecular size.

| Property | Value / Information | Source |

| CAS Number | 1352318-47-8 | [2] |

| Molecular Formula | C13H8FNO4 | [2] |

| Molecular Weight | 261.21 g/mol | [2] |

| Structural Features | - Carboxylic acid group (-COOH): Polar, hydrogen bond donor and acceptor. - Fluoro group (-F): Strongly electron-withdrawing. - Nitro group (-NO2): Highly polar and electron-withdrawing. - Biphenyl core: Large, hydrophobic scaffold. | [3] |

| Analog Compound | 2-Fluoro-4-nitrobenzoic acid (CAS: 403-24-7) | [4][5] |

| Analog Mol. Weight | 185.11 g/mol | [5][6] |

| Analog Melting Point | Approx. 170 - 176 °C | [4][6] |

The presence of the carboxylic acid group suggests potential for good solubility in polar, protic solvents (e.g., alcohols) through hydrogen bonding. Conversely, the large biphenyl structure introduces significant hydrophobicity, which will favor solubility in less polar or aromatic solvents. The highly polar nitro group and the electron-withdrawing fluorine atom further complicate this profile, likely enhancing interactions with polar aprotic solvents. The melting point of the analog compound is relatively high, suggesting strong crystal lattice energy which must be overcome for dissolution to occur. This factor is a critical component in the thermodynamic models of solubility.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide the selection of appropriate solvents for screening.[7] This predictive-first approach is a cornerstone of efficient, resource-conscious drug development.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by solubility parameters. The Hansen Solubility Parameters (HSP) approach refines this concept by dividing the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar intermolecular forces.

Each molecule (solute and solvent) can be characterized by a point in this three-dimensional "Hansen space." The principle posits that substances with smaller "distances" (Ra) between their Hansen parameters will be miscible.[8][10]

For a novel compound like 2-Fluoro-4-(4-nitrophenyl)benzoic acid, the HSP values can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.[11] By calculating the HSP for the API, a range of solvents can be screened in silico to identify those with the most similar parameters, thereby prioritizing them for experimental testing.[12]

UNIFAC Group Contribution Model

The Universal Functional Activity Coefficients (UNIFAC) model is a powerful semi-empirical method for predicting activity coefficients in non-ideal liquid mixtures.[13][14] The solubility of a solid in a liquid is fundamentally dependent on the activity coefficient of the solute in the solvent. The UNIFAC model calculates this activity coefficient by considering the interactions between the functional groups present in the mixture.[15]

The activity coefficient (γ) is composed of two parts:

-

Combinatorial part (γᶜ): Accounts for differences in molecular size and shape.

-

Residual part (γᴿ): Accounts for the energetic interactions between the functional groups.[14][16]

The UNIFAC method requires breaking down the solute and solvent molecules into their respective functional groups and using a matrix of pre-determined group interaction parameters.[13] While powerful, the accuracy of UNIFAC predictions for novel APIs can be limited if the specific functional groups or their interaction parameters are not available in the existing UNIFAC parameter tables.[15] However, for guiding initial solvent selection, it remains a highly valuable tool.[7]

Modern Approaches: Thermodynamic Cycles and Machine Learning

Recent advancements have leveraged machine learning and thermodynamic cycles to enhance solubility prediction.[17] These models can be trained on large datasets of experimental solubility measurements and use molecular descriptors to predict the solubility of new compounds with increasing accuracy.[18][19][20] While a deep dive into these methods is beyond the scope of this guide, it is important for researchers to be aware of these emerging tools as they become more accessible and refined.[21]

A Strategic Workflow for Solubility Assessment

A systematic approach, integrating predictive modeling with empirical testing, is crucial for efficiently characterizing the solubility of a new compound. The following workflow is recommended:

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[22][23] It involves equilibrating an excess of the solid compound with the solvent over a defined period until the solution is saturated.

Materials and Equipment

-

Solute: 2-Fluoro-4-(4-nitrophenyl)benzoic acid (solid, high purity)

-

Solvents: A selection of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Dimethyl Sulfoxide (DMSO)).

-

Apparatus:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reversed-phase)

-

Step-by-Step Methodology

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Fluoro-4-(4-nitrophenyl)benzoic acid (e.g., 10-20 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the equilibration period.

-

Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials. Prepare each sample in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).

-

Shake the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble or slowly dissolving materials, up to 72 hours may be necessary.[24] Visual inspection should confirm the continued presence of excess solid.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow them to stand for a short period to let the bulk of the solid settle.

-

To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[25]

-

-

Quantification by HPLC:

-

Method Development: Develop a suitable reversed-phase HPLC method capable of resolving the analyte from any potential impurities. A common mobile phase might consist of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The UV detection wavelength should be set at the λmax of the compound.

-

Calibration Curve: Prepare a stock solution of 2-Fluoro-4-(4-nitrophenyl)benzoic acid of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples.[25] Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC and record the peak areas.

-

-

Data Analysis:

-

Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Conclusion and Future Directions

Understanding the solubility of 2-Fluoro-4-(4-nitrophenyl)benzoic acid is a critical prerequisite for its successful development as a potential therapeutic agent. This technical guide has provided a comprehensive framework for achieving this understanding, beginning with an analysis of its molecular structure and progressing through theoretical prediction and detailed experimental determination.

The causality behind this integrated approach is clear: theoretical models like HSP and UNIFAC provide an efficient, cost-effective means to scope solvent systems, while the shake-flask method offers a self-validating, definitive measure of thermodynamic solubility.[13][22] By following the protocols outlined herein, researchers can generate the high-quality, reliable solubility data necessary to guide crucial decisions in process chemistry, formulation development, and preclinical assessment. The principles and methodologies described are not only applicable to the title compound but also serve as a robust template for the solubility characterization of any new chemical entity.

References

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. 1352318-47-8|2-Fluoro-4-(4-nitrophenyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-fluoro-4-nitro-benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. kinampark.com [kinampark.com]

- 12. kinampark.com [kinampark.com]

- 13. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scm.com [scm.com]

- 15. researchgate.net [researchgate.net]

- 16. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. patrinum.ch [patrinum.ch]

- 19. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. lifechemicals.com [lifechemicals.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. tandfonline.com [tandfonline.com]

- 24. enamine.net [enamine.net]

- 25. pharmaguru.co [pharmaguru.co]

Technical Guide to the Safety and Handling of 2-Fluoro-4-(4-nitrophenyl)benzoic acid

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on the best available data for structurally similar compounds and established principles of chemical safety. All users must conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Section 1: Compound Identification and Critical Safety Advisory

1.1. Target Compound: 2-Fluoro-4-(4-nitrophenyl)benzoic acid

1.2. Important Advisory on Hazard Data: As of the date of this publication, comprehensive, peer-reviewed toxicological data and an official Globally Harmonized System (GHS) classification for 2-Fluoro-4-(4-nitrophenyl)benzoic acid are not readily available. This is common for novel or specialized research chemicals.

Causality of this Guide's Approach: To ensure the highest standard of safety, this guide derives its core safety, handling, and emergency protocols from the well-documented profile of a closely related structural analog: 2-Fluoro-4-nitrobenzoic acid (CAS: 403-24-7) .[4][5][6][7][8] This precursor shares the key functional moieties—a fluorinated benzoic acid and a nitroaromatic system—that are expected to govern its primary chemical reactivity and toxicological properties. This "surrogate data" approach is a standard, conservative practice in chemical risk assessment for managing unknown hazards. All recommendations herein should be interpreted through this lens of inferred risk.

Section 2: Inferred Hazard Identification and Risk Profile

Based on the surrogate compound, 2-Fluoro-4-(4-nitrophenyl)benzoic acid should be treated as a hazardous substance. The GHS classification for the surrogate, 2-Fluoro-4-nitrobenzoic acid, is summarized below.[4][6]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[4][6] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[4][6] |

Expert Interpretation of Hazards:

-

H302 (Oral Toxicity): Ingestion of even small quantities could lead to significant adverse health effects. This underscores the critical importance of preventing hand-to-mouth contamination.[4] Do not eat, drink, or smoke in laboratory areas.[4][5]

-

H315 (Skin Irritation): The compound is expected to cause redness, itching, or inflammation upon direct contact with the skin. Prolonged contact may lead to more severe dermal effects. This necessitates the use of appropriate chemical-resistant gloves and protective clothing.[6]

-

H319 (Eye Irritation): As a fine powder, the compound poses a significant risk to the eyes.[4] Accidental contact can cause serious, potentially painful, and lasting irritation.[4] The use of safety goggles is mandatory.[5]

-

H335 (Respiratory Irritation): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4] All handling of the solid material must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation.[5][6]

Section 3: Pre-Experimental Risk Assessment and Control Workflow

A self-validating safety protocol begins before the compound is even handled. The following workflow must be executed to ensure all risks are identified and mitigated.

Caption: Risk assessment workflow for handling 2-Fluoro-4-(4-nitrophenyl)benzoic acid.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Adherence to rigorous handling protocols is the primary barrier against exposure.

4.1. Engineering Controls:

-

Primary Control: Always handle this compound within a properly functioning and certified chemical fume hood.[9] This is a non-negotiable control to mitigate the risk of inhaling airborne dust particles.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[5][6]

-

Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[6]

4.2. Personal Protective Equipment (PPE) Protocol: The selection of PPE is not a checklist but a response to the specific hazards.

Caption: Decision flowchart for selecting appropriate PPE.

Step-by-Step Handling Protocol:

-

Preparation: Don all required PPE as determined by your risk assessment. Inspect gloves for any signs of degradation or punctures before use.[5]

-

Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent dust dispersal. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust clouds.[4]

-

Transfers: If transferring the powder to a reaction vessel, do so slowly and carefully.

-

Housekeeping: Clean any residual dust from the spatula and weighing vessel with a solvent-moistened wipe before removing them from the fume hood.

-

Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete, even though gloves were worn.[4][5] Contaminated clothing should be removed and laundered before reuse.[5]

Section 5: Storage, Stability, and Incompatibilities

5.1. Storage Conditions:

-

Store in a tightly sealed, properly labeled container.[5]

-

The storage area should be cool, dry, and well-ventilated.[4][5] Room temperature storage is generally acceptable.[7]

-

Store away from incompatible materials.[5]

5.2. Stability and Reactivity:

-

The compound is stable under normal storage and handling conditions.[6][10]

-

Hazardous polymerization is not expected to occur.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and amines.[6] Such contact could lead to vigorous, exothermic reactions.

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6]

Section 6: Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.[6]

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[5][6]2. If breathing is difficult, have a trained person administer oxygen.[5]3. If breathing has stopped, begin artificial respiration immediately.[5][6]4. Seek immediate medical attention. [4] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[9]2. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][6]3. Seek immediate medical attention. [4] |

| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][6]2. Remove contact lenses if present and easy to do so.[4][5]3. Seek immediate medical attention, preferably from an ophthalmologist. [9] |

| Ingestion | 1. Do NOT induce vomiting. [4][5]2. If the person is conscious and alert, rinse their mouth thoroughly with water.[4][5]3. Never give anything by mouth to an unconscious person.[5]4. Seek immediate medical attention. [4] |

Spill Response Protocol:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Control: Eliminate all ignition sources. Ensure response is conducted from upwind of the spill.

-

Protect: Don appropriate PPE, including respiratory protection if dust is airborne.[5]

-

Contain: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for hazardous waste disposal.[4][6] Avoid actions that create dust.[6][9]

-

Clean: Once the bulk material is collected, decontaminate the area with a suitable solvent and absorbent material.

-

Dispose: Place all contaminated materials (including wipes and PPE) into a sealed, labeled hazardous waste container.[5]

Section 7: Waste Disposal

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with all local, state, and federal regulations.[5][9]

-

Do not dispose of this chemical into drains or the environment.[5]

-

Waste should be handled by a licensed professional waste disposal service.[4]

References

-

Emergency Response Plan. Active AgriScience. [Link]

-

2-fluoro-4-nitro-benzoic acid Drug Information. PharmaCompass.com. [Link]

-

4-Fluoro-2-nitrobenzoic Acid CAS 394-01-4 Manufacturers, Suppliers. TSEALINE. [Link]

-

2-Fluoro-4-nitrobenzoic acid | C7H4FNO4. PubChem - NIH. [Link]

-

2-Fluoro-4-(4-nitrophenyl)benzoic acid, 98% Purity. CP Lab Safety. [Link]

-

Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. Medium. [Link]

Sources

- 1. 1352318-47-8|2-Fluoro-4-(4-nitrophenyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Fluoro-5-(4-nitrophenyl)benzoic acid CAS#: 1352317-91-9 [m.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 403-24-7|2-Fluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 8. innospk.com [innospk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4-Fluoro-2-nitrobenzoic Acid CAS 394-01-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

An In-depth Technical Guide to 2-Fluoro-4-(4-nitrophenyl)benzoic Acid: Synthesis, Characterization, and Applications

Foreword: Situating a Niche Molecule in the Pantheon of Modern Synthetic Chemistry

In the vast landscape of chemical compounds, the history of a specific molecule is often not one of singular discovery, but rather the culmination of advancements in synthetic methodologies. Such is the case for 2-Fluoro-4-(4-nitrophenyl)benzoic acid. While a dedicated historical record for this particular compound is not prominent in the scientific literature, its existence and synthesis are a direct consequence of the development of powerful cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This guide, therefore, approaches the "discovery" of this molecule not as a singular event, but as an exemplar of the rational design and synthesis of complex biaryl compounds made possible by modern palladium catalysis. For researchers and drug development professionals, understanding this compound is to understand the application of one of the most significant transformations in contemporary organic chemistry.

Core Concepts: The Architectural Logic of 2-Fluoro-4-(4-nitrophenyl)benzoic Acid

2-Fluoro-4-(4-nitrophenyl)benzoic acid is a biaryl carboxylic acid, a class of compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials. Its structure is characterized by two key functionalities which dictate its reactivity and potential applications:

-

The Biaryl Scaffold: The connection of two phenyl rings creates a rigid, three-dimensional structure that is a common motif in pharmacologically active molecules. This scaffold allows for precise spatial orientation of substituents to interact with biological targets.

-

Ortho-Fluoro and Para-Nitro Substitution: The fluorine atom and the nitro group are strongly electron-withdrawing. Their presence on the benzoic acid ring significantly influences the electronic properties of the molecule, impacting its acidity, reactivity in further transformations, and potential as a synthetic intermediate.[1]

-

The Carboxylic Acid Group: This functional group provides a handle for a variety of chemical modifications, such as amide bond formation, esterification, or reduction. It is also a key polar group that can participate in hydrogen bonding, a critical interaction in biological systems.

The combination of these features makes 2-Fluoro-4-(4-nitrophenyl)benzoic acid a valuable, albeit niche, building block in medicinal chemistry and materials science.

The Synthetic Cornerstone: The Suzuki-Miyaura Cross-Coupling Reaction

The most logical and widely applicable method for the synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

Mechanistic Rationale and Key Steps

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that involves three primary steps:[2][3]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a derivative of 2-fluoro-4-halobenzoic acid), forming a Palladium(II) complex.

-

Transmetalation: The organic group from the organoboron species (4-nitrophenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled and eliminated, forming the desired biaryl product and regenerating the Palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selection of Precursors: A Strategic Choice

The successful synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid via the Suzuki-Miyaura coupling hinges on the appropriate choice of starting materials.

| Precursor | Structure | Rationale for Selection |

| Aryl Halide | 2-Fluoro-4-bromobenzoic acid | The bromo-substituent is a common and reactive coupling partner in Suzuki reactions. The fluorine and carboxylic acid groups are generally stable under these conditions. |

| Organoboron Reagent | 4-Nitrophenylboronic acid | Commercially available and a standard reagent for introducing the 4-nitrophenyl moiety. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | A widely used, versatile, and commercially available catalyst for Suzuki couplings. |

| Base | Sodium Carbonate or Potassium Carbonate | A mild inorganic base sufficient to activate the boronic acid for transmetalation. |

Experimental Protocol: A Validated Synthetic Workflow

The following protocol provides a detailed, step-by-step methodology for the synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Materials and Reagents

-

2-Fluoro-4-bromobenzoic acid

-

4-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Sodium Carbonate (anhydrous)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1M)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis

-

Reaction Setup: In a round-bottom flask, combine 2-fluoro-4-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The solvent should be sufficient to dissolve the starting materials upon heating.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid. The disappearance of the 2-fluoro-4-bromobenzoic acid spot indicates the completion of the reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3. This will protonate the carboxylic acid, making it soluble in the organic phase.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-Fluoro-4-(4-nitrophenyl)benzoic acid as a solid.

Caption: Experimental workflow for the synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid.

Physicochemical Properties and Characterization

While extensive data for this specific molecule is not widely published, its properties can be inferred from its structure and comparison to similar compounds.

| Property | Expected Value/Characteristic |

| Appearance | Off-white to yellow solid |

| Molecular Formula | C₁₃H₈FNO₄ |

| Molecular Weight | 261.21 g/mol |

| Melting Point | Expected to be a high-melting solid, likely >150 °C |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in nonpolar solvents. |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid C=O and O-H stretches, nitro N-O stretches).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications and Future Outlook

2-Fluoro-4-(4-nitrophenyl)benzoic acid, as a substituted biaryl carboxylic acid, is a valuable intermediate in several areas of research and development:

-

Pharmaceutical Synthesis: The biaryl scaffold is present in numerous drugs. The functional groups on this molecule allow for its incorporation into more complex structures with potential biological activity. For example, the nitro group can be reduced to an amine, which can then be used in amide coupling or other reactions to build larger molecules. The related compound, 2-fluoro-4-nitrobenzoic acid, serves as a precursor for anti-inflammatory and analgesic drugs.[1][4]

-

Agrochemicals: The structural motifs present in this compound are also found in some herbicides and fungicides.[1]

-

Materials Science: The electron-deficient nature of the molecule, due to the fluorine and nitro groups, makes it a potential building block for the synthesis of functional materials with specific electronic or optical properties.[1]

The future development of synthetic methodologies, particularly in the realm of C-H activation, may provide alternative routes to this and similar compounds, further expanding their accessibility and application in the design of novel molecules.

References

- Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications.

- Chem-Impex. (n.d.). 2-Fluoro-4-nitrobenzoic acid.

- ChemicalBook. (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis.

- BenchChem. (n.d.). 2-Fluoro-4-nitrobenzoic acid | 403-24-7.

- BenchChem. (n.d.). A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-4-(4-nitrophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist